1,1,1,2-Tetrachloro-2-nitroethane
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Overview
Description
1,1,1,2-Tetrachloro-2-nitroethane is a chlorinated nitro compound with the molecular formula C2H2Cl4NO2
Preparation Methods
The synthesis of 1,1,1,2-Tetrachloro-2-nitroethane typically involves the nitration of trichloroethene. This process can be carried out under controlled conditions using nitric acid as the nitrating agent. The reaction is usually conducted at low temperatures to prevent decomposition and to ensure high yield. Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production efficiently.
Chemical Reactions Analysis
1,1,1,2-Tetrachloro-2-nitroethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding chlorinated nitro compounds.
Reduction: Reduction reactions can convert it into less chlorinated derivatives or amines.
Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1,1,2-Tetrachloro-2-nitroethane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studies may explore its effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Research may investigate its potential as a precursor for pharmaceuticals or its effects on cellular processes.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1,1,2-Tetrachloro-2-nitroethane involves its interaction with molecular targets such as enzymes and proteins. It can form covalent bonds with nucleophilic sites on these molecules, leading to changes in their structure and function. The pathways involved may include oxidative stress responses and disruption of cellular signaling mechanisms.
Comparison with Similar Compounds
1,1,1,2-Tetrachloro-2-nitroethane can be compared with other chlorinated nitro compounds such as:
1,1,2,2-Tetrachloroethane: Similar in structure but lacks the nitro group, making it less reactive in certain chemical reactions.
1,1,1-Trichloro-2-nitroethane: Contains one less chlorine atom, which affects its reactivity and applications.
1,1,2-Trichloro-2-nitroethane: Differing in the position of chlorine atoms, leading to variations in chemical behavior and uses.
Properties
CAS No. |
54529-52-1 |
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Molecular Formula |
C2HCl4NO2 |
Molecular Weight |
212.8 g/mol |
IUPAC Name |
1,1,1,2-tetrachloro-2-nitroethane |
InChI |
InChI=1S/C2HCl4NO2/c3-1(7(8)9)2(4,5)6/h1H |
InChI Key |
MLCDVZNERFBEPA-UHFFFAOYSA-N |
Canonical SMILES |
C(C(Cl)(Cl)Cl)([N+](=O)[O-])Cl |
Origin of Product |
United States |
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